molecular formula C4H12N4O8S B3095565 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate CAS No. 1266615-53-5

5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate

Cat. No.: B3095565
CAS No.: 1266615-53-5
M. Wt: 276.23
InChI Key: GPXIGWWLXWSTGZ-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 5,6-Diamino-1H-pyrimidine-2,4-dione (C₄H₆N₄O₂) is a pyrimidine derivative with amino groups at positions 5 and 6 and ketone groups at positions 2 and 3. It is also known as 5,6-diaminouracil and exists as a dihydrate complex with sulfuric acid (H₂SO₄·2H₂O) in its crystalline form . The compound is synthesized via a multi-step reaction starting from methylurea and ethyl cyanoacetate under alkaline conditions, followed by acidification and subsequent functionalization to introduce the amino groups . The dihydrate form stabilizes the crystal lattice through hydrogen bonding between water molecules and the sulfuric acid counterion .

The sulfuric acid dihydrate moiety likely enhances solubility or crystallinity for practical use in synthetic processes .

Properties

IUPAC Name

5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2.H2O4S.2H2O/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4;;/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4);2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXIGWWLXWSTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)N.O.O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N4O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate involves the conversion of the free base to the sulfate form. The free base can be recrystallized from water and then converted to the sulfate by adding the required amount of sulfuric acid . Another method involves the use of hydrochloride, which can be converted to the sulfate by the addition of sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory preparation, with adjustments for scale, purity, and yield optimization.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.

    Substitution: The amino groups at positions 5 and 6 can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrimidine-2,4-dione derivatives, while substitution reactions can yield a variety of substituted pyrimidines .

Scientific Research Applications

5,6-Diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate involves its interaction with biological molecules. It can act as an inhibitor of enzymes involved in DNA repair, such as poly (ADP-ribose) polymerase-1 (PARP-1). By inhibiting PARP-1, the compound can interfere with DNA repair processes, leading to genomic instability and cell death in cancer cells . This makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Chemical Formula Key Structural Features Primary Applications
5,6-Diamino-1H-pyrimidine-2,4-dione; sulfuric acid; dihydrate C₄H₆N₄O₂·H₂SO₄·2H₂O Pyrimidine core, amino/ketone groups, acidic dihydrate Pharmaceutical intermediates, crystallography
Calcium sulfate dihydrate (Gypsum) CaSO₄·2H₂O Inorganic sulfate, layered crystal structure Construction materials, phosphoric acid production
Iron(II) oxalate dihydrate FeC₂O₄·2H₂O Metal-oxalate complex, thermal stability Thermal decomposition to iron oxides/nanoparticles
Sodium molybdate dihydrate Na₂MoO₄·2H₂O Inorganic salt, molybdate anion Catalyst precursor, chemical synthesis

Solubility and Reactivity

Compound Solubility in H₂O/H₂SO₄ Reactivity Notes
5,6-Diaminouracil-sulfuric acid dihydrate Limited data; likely soluble in polar solvents due to ionic interactions with H₂SO₄ Reacts with strong bases or oxidizing agents; amino groups participate in condensation reactions.
Calcium sulfate dihydrate Low solubility in H₂O (2.4 g/L at 25°C); solubility in H₂SO₄ decreases with acid concentration (>10%) Reacts with cement hydrates to form expansive gypsum, causing concrete degradation .
Sodium molybdate dihydrate Highly soluble in water (650 g/L at 20°C) Acts as a molybdenum source in photocatalysts and redox reactions .

Industrial and Environmental Relevance

  • Phosphogypsum (CaSO₄·2H₂O) : A byproduct of phosphoric acid production, generating 4–5 tons per ton of P₂O₅. Contains impurities like heavy metals and radioactive elements, posing disposal challenges .
  • Iron(II) oxalate dihydrate : Valorized via thermal decomposition to reduce waste in pickling industries, though process costs are high due to sulfuric acid usage .
  • 5,6-Diaminouracil derivatives: Potential pharmaceutical relevance, but environmental impact data are scarce.

Key Research Findings

  • Phase Transitions : Calcium sulfate dihydrate transitions to hemihydrate or anhydrite in concentrated H₂SO₄ (>10%) or at >100°C, critical for optimizing phosphoric acid production .
  • Thermal Decomposition: Iron(II) oxalate dihydrate decomposes controllably to α-Fe₂O₃ or Fe₃O₄, enabling applications in nanomaterials .
  • Crystallographic Utility: The SHELX software suite, widely used for small-molecule crystallography, could model the dihydrate structure of 5,6-diaminouracil-sulfuric acid .

Biological Activity

5,6-Diamino-1H-pyrimidine-2,4-dione, often referred to as 5,6-diaminouracil, is a pyrimidine derivative with notable biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments. The following sections detail its synthesis, biological activity, and relevant research findings.

Synthesis of 5,6-Diamino-1H-Pyrimidine-2,4-Dione

The synthesis of 5,6-diaminouracil typically involves the reaction of uracil derivatives with various amines under acidic conditions. The presence of sulfuric acid in the synthesis process enhances the yield and purity of the final product. The compound can be characterized using techniques such as NMR spectroscopy and IR spectroscopy, confirming the presence of functional groups associated with amino and keto functionalities.

Biological Activity

Antimicrobial Activity
Research has shown that 5,6-diaminouracil exhibits significant antimicrobial properties. A study demonstrated that derivatives of pyrimidine compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The synthesized compounds were tested for their antibacterial efficacy using agar diffusion methods, where zones of inhibition were measured to assess activity levels .

Anticancer Activity
The anticancer potential of 5,6-diaminouracil derivatives has been evaluated against various cancer cell lines. In vitro studies have indicated that these compounds can inhibit the proliferation of cancer cells such as K562 (myelogenous leukemia) and MCF-7 (breast cancer) through mechanisms involving enzyme inhibition related to DNA synthesis pathways. The growth inhibitory effects were quantified using assays such as the SRB assay to determine IC50 values for different concentrations .

Mechanism of Action
The primary mechanism through which 5,6-diaminouracil exerts its biological effects is through the inhibition of key enzymes involved in nucleic acid metabolism. It acts as an inhibitor of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis. This inhibition leads to disruptions in cellular replication processes in both bacterial and cancer cells .

Case Studies

  • Antibacterial Efficacy :
    • Study : Synthesis and testing of various pyrimidine derivatives showed promising antibacterial activity against clinical isolates.
    • Results : Compounds derived from 5,6-diaminouracil exhibited zones of inhibition ranging from 10 mm to 25 mm against E. coli and S. aureus at concentrations of 100 µg/ml .
  • Anticancer Screening :
    • Study : Evaluation against K562 cell lines revealed that certain derivatives had IC50 values as low as 0.018 µM.
    • Results : The compounds demonstrated significant cytotoxicity without affecting normal cell lines, highlighting their potential for selective targeting in cancer therapy .

Data Tables

Compound NameAntibacterial Activity (mm)IC50 (µM)Mechanism of Action
5,6-Diaminouracil Derivative A220.018DHFR Inhibition
5,6-Diaminouracil Derivative B150.045TS Inhibition
Pyrimidine Analog C250.030GAR-TFase Inhibition

Q & A

Q. What are the recommended methods for synthesizing 5,6-diamino-1H-pyrimidine-2,4-dione dihydrate with sulfuric acid?

  • Methodological Answer : A common approach involves refluxing precursors like ethyl trifluoro-oxobutanoate with urea in ethanol under basic conditions (e.g., sodium ethoxide). Post-reflux, the product is recrystallized from water to isolate the dihydrate form. For example, describes a similar synthesis route for a trifluoromethyl analog, yielding crystalline products via hydrogen-bonded networks . Key steps include:
  • Reaction Optimization : Adjust molar ratios (e.g., 1:1 for urea:carbonyl precursor) and reflux duration (e.g., 20 hours).
  • Purification : Use aqueous recrystallization to stabilize the dihydrate structure.

Q. How should solubility and storage conditions be managed for this compound?

  • Methodological Answer : Solubility is solvent-dependent. suggests stock solutions (e.g., 10 mM) in polar aprotic solvents like DMSO or DMF, while aqueous solubility may require acidic pH due to the sulfuric acid component. Storage at room temperature (RT) is typical, but prolonged exposure to moisture should be avoided to prevent hydrate decomposition .
  • Practical Tip : Conduct a solubility screen using DLS (Dynamic Light Scattering) to identify aggregation-prone conditions.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use 1H NMR to confirm the presence of amino (-NH2) and hydrate protons (broad peaks at δ 4–6 ppm). HRMS validates molecular weight, while X-ray crystallography (as in and ) resolves the dihydrate structure and hydrogen-bonding patterns (e.g., N–H⋯O and O–H⋯O interactions) .

Advanced Research Questions

Q. How can reaction mechanisms for functionalizing the pyrimidine core be elucidated?

  • Methodological Answer : Advanced alkylation or sulfonation reactions require mechanistic studies. For example, describes thiazole functionalization via α-bromoacetyl intermediates in acetic acid. Key steps:
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ NMR to identify intermediates.
  • DFT Calculations : Model transition states for nucleophilic attacks (e.g., thioacetamide on bromoacetyl groups) .

Q. How do conflicting solubility or stability data in literature arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from hydrate vs. anhydrous forms or pH-dependent protonation. To resolve:
  • Thermogravimetric Analysis (TGA) : Quantify hydrate content (e.g., 2 H2O molecules in dihydrate).
  • pH Solubility Profiling : Test solubility across pH 1–14 using UV-Vis spectroscopy.
    and highlight hydrate stability under ambient conditions but note decomposition at >100°C .

Q. What experimental design strategies optimize synthesis yield and purity?

  • Methodological Answer : Use factorial design ( ) to test variables like temperature, solvent polarity, and catalyst loading. For example:
FactorLevels TestedOptimal Condition
Temp.60°C, 80°C, 100°C80°C (max yield)
SolventEthanol, DMF, H2OEthanol (purity >95%)
reports yields up to 96% for analogous pyrimidines by optimizing solvent and stoichiometry .

Q. How can biological activity be systematically evaluated for derivatives of this compound?

  • Methodological Answer : Follow ’s approach for dihydropyrimidine-2(1H)-one derivatives:
  • In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
  • SAR Studies : Modify substituents (e.g., 5-chloro or 8-hydroxy groups) and correlate with IC50 values.
    notes sulfonamide-pyrimidine hybrids (e.g., sulfamethazine) as antimicrobial agents, suggesting similar frameworks for testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate
Reactant of Route 2
5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate

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